Aplysin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

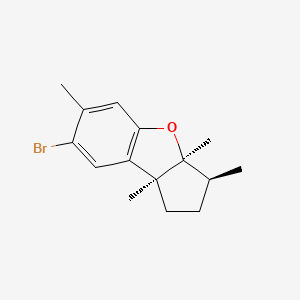

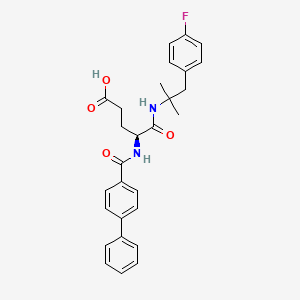

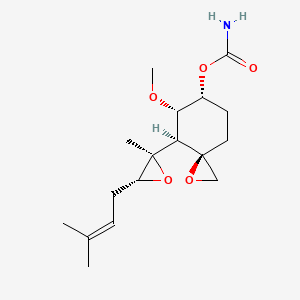

Aplysin is a brominated sesquiterpene compound derived from marine organisms, particularly from the red alga Laurencia tristicha and the marine mollusk Aplysia kurodai . This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Aplysin involves a lithiation-borylation-propenylation sequence . The key steps include:

- Lithiation of a secondary benzylic carbamate.

- Borylation to form a tertiary boronic ester.

- Propenylation to install the quaternary stereocenter with complete enantioselectivity.

- Ring-closing metathesis followed by deprotection and in situ cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the red alga Laurencia tristicha. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Aplysin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding brominated ketones and alcohols.

Reduction: Reduction of this compound can yield debrominated sesquiterpenes.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products:

Oxidation: Brominated ketones and alcohols.

Reduction: Debrominated sesquiterpenes.

Substitution: Various substituted sesquiterpenes depending on the nucleophile used.

Scientific Research Applications

Aplysin has a wide range of scientific research applications:

Mechanism of Action

Aplysin exerts its effects through multiple molecular targets and pathways:

Anti-Cancer Activity: this compound sensitizes cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by downregulating survivin and activating the p38 mitogen-activated protein kinase (MAPK) pathway.

Anti-Inflammatory Activity: this compound stabilizes intestinal barriers and regulates gut microbial composition, thereby reducing inflammatory responses.

Antimicrobial Activity: this compound exhibits antimicrobial activity by interfering with membrane proteins such as P-type ATPases and ATP synthases.

Comparison with Similar Compounds

Aplysin is unique among brominated sesquiterpenes due to its specific biological activities and chemical structure. Similar compounds include:

Laurinterol: Another brominated sesquiterpene with similar anti-cancer and antimicrobial properties.

Debromothis compound: A debrominated analog of this compound with reduced biological activity.

Neoaplaminone: A prenylated aromatic compound with distinct biological properties.

This compound stands out due to its potent anti-cancer activity and ability to sensitize cancer cells to apoptosis-inducing ligands, making it a promising candidate for further research and development in medicine .

Properties

CAS No. |

6790-63-2 |

|---|---|

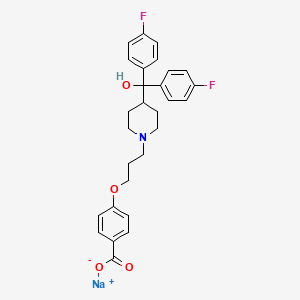

Molecular Formula |

C15H19BrO |

Molecular Weight |

295.21 g/mol |

IUPAC Name |

7-bromo-3,3a,6,8b-tetramethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran |

InChI |

InChI=1S/C15H19BrO/c1-9-7-13-11(8-12(9)16)14(3)6-5-10(2)15(14,4)17-13/h7-8,10H,5-6H2,1-4H3 |

InChI Key |

AZMIIVUEOLBHBL-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)C)C |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@]1(OC3=C2C=C(C(=C3)C)Br)C)C |

Canonical SMILES |

CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aplysin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)

![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)